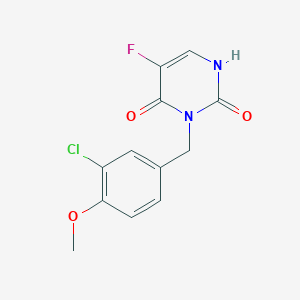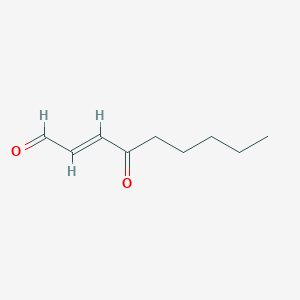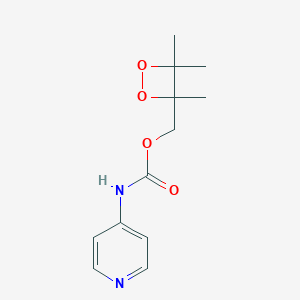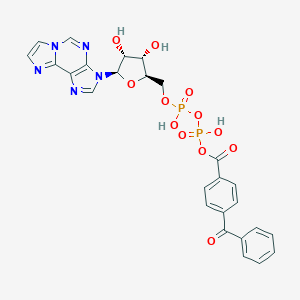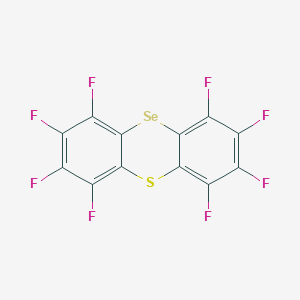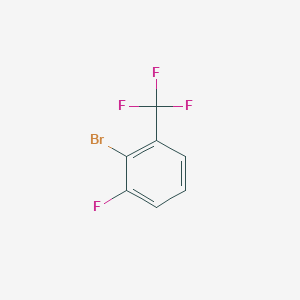
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone, also known as BDMO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxazolidinone family, which is known for its antimicrobial properties. BDMO has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. This compound has been shown to bind to the bacterial ribosome and prevent the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its antimicrobial properties, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which makes it a promising candidate for the development of new anti-inflammatory drugs. This compound has also been shown to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone in laboratory experiments is its potent antimicrobial activity. This makes it a valuable tool for studying bacterial growth and development. However, one of the limitations of using this compound is that it can be toxic to mammalian cells at high concentrations. This means that care must be taken when using this compound in laboratory experiments to ensure that it does not have any negative effects on mammalian cells.
Direcciones Futuras
There are many potential future directions for research on 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone. One area of interest is in the development of new antibiotics based on the structure of this compound. Researchers are also interested in studying the anti-inflammatory and anti-cancer properties of this compound in more detail, with the goal of developing new drugs for the treatment of these conditions. Another potential area of research is in the development of new methods for synthesizing this compound, with the goal of making the synthesis process more efficient and cost-effective. Overall, this compound is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone can be synthesized using a variety of methods, including the reaction of 2-tert-butyl-4-methyl-1,3-oxazoline with benzoyl chloride. This reaction produces this compound as a white crystalline solid with a melting point of 97-99°C. Other methods of synthesis include the reaction of 2-tert-butyl-4-methyl-1,3-oxazoline with benzoyl isocyanate or the reaction of 2-tert-butyl-4-methyl-1,3-oxazoline with phosgene followed by reaction with benzylamine.
Aplicaciones Científicas De Investigación
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new antibiotics. This compound has been shown to have potent antimicrobial activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This makes this compound a promising candidate for the development of new antibiotics to combat antibiotic-resistant bacterial infections.
Propiedades
| 104057-64-9 | |
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
(2S,4S)-3-benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C15H19NO3/c1-10-13(18)19-14(15(2,3)4)16(10)12(17)11-8-6-5-7-9-11/h5-10,14H,1-4H3/t10-,14-/m0/s1 |
Clave InChI |
VQCFYKBTJKIGNX-HZMBPMFUSA-N |
SMILES isomérico |
C[C@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C(C)(C)C |
SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C |
SMILES canónico |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



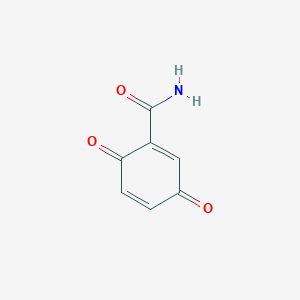
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)

